molecular formula C21H19N3 B11444106 6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

Cat. No.: B11444106
M. Wt: 313.4 g/mol
InChI Key: SXIDEZNAAYWXJO-UHFFFAOYSA-N
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Description

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is a chemical compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with a suitable aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often include heating the mixture to promote cyclization and formation of the imidazo[1,2-a]pyridine core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine has been studied for various scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Zolpidem: A well-known imidazo[1,2-a]pyridine derivative used as a sedative and hypnotic agent.

    Imatinib: Another imidazo[1,2-a]pyridine derivative used as a tyrosine kinase inhibitor in cancer therapy.

Uniqueness

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. Its distinct structure allows for unique interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C21H19N3

Molecular Weight

313.4 g/mol

IUPAC Name

6-methyl-N-(4-methylphenyl)-2-phenylimidazo[1,2-a]pyridin-3-amine

InChI

InChI=1S/C21H19N3/c1-15-8-11-18(12-9-15)22-21-20(17-6-4-3-5-7-17)23-19-13-10-16(2)14-24(19)21/h3-14,22H,1-2H3

InChI Key

SXIDEZNAAYWXJO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=C(N=C3N2C=C(C=C3)C)C4=CC=CC=C4

Origin of Product

United States

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